4-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine is a complex heterocyclic compound characterized by the presence of both imidazo[4,5-c]pyridine and oxadiazole moieties. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is , and it has a molecular weight of approximately 309.126 g/mol. Its unique structural features contribute to its reactivity and interactions with biological targets.
The compound is classified as an amine and is cataloged under the Chemical Abstracts Service number 607370-99-0. It is primarily utilized for research purposes in various scientific fields, including medicinal chemistry and biological research. The synthesis of this compound typically involves multi-step processes starting from commercially available precursors, making it accessible for laboratory studies .
The synthesis of 4-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine generally follows a multi-step reaction pathway:
The synthetic routes may vary based on available reagents and desired purity levels. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The compound's structural features include:
The presence of these substituents significantly influences the compound's electronic properties and reactivity.
4-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine can undergo several types of chemical reactions:
These reactions are facilitated by varying reaction conditions such as temperature, solvent choice, and concentrations of reactants.
The mechanism of action for 4-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine typically involves interactions with specific molecular targets such as enzymes or receptors. The structure allows it to bind effectively to these targets, potentially inhibiting their activity by occupying active sites or altering their conformational states. This modulation can lead to significant biological effects depending on the target enzyme or receptor involved in metabolic pathways .
Some relevant physical properties include:
Chemical properties include:
4-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine has various applications in scientific research:
The imidazo[4,5-c]pyridine scaffold is typically constructed via condensation reactions between 4-amino-3-nitropyridine derivatives and carbonyl sources (e.g., aldehydes or orthoesters), followed by reduction and cyclization [8]. For 1-ethyl-substituted derivatives, N-alkylation precedes cyclization:
Starting Material | Cyclization Agent | Conditions | Yield |
---|---|---|---|
4-(Ethylamino)-3-nitropyridine | Triethyl orthoformate | H₂, Pd/C, EtOH, 60°C | 75–85% |
3,4-Diaminopyridine | Acetic anhydride | Reflux, 3h | 68% |
The 1,2,5-oxadiazole (furazan) ring is synthesized through dehydrative cyclization or 1,3-dipolar cycloaddition:- Route A (Hydrazide Pathway):1. The carboxylic acid derivative of 7-bromo-1-ethylimidazo[4,5-c]pyridine is esterified (MeOH/H⁺).2. Hydrazinolysis yields the carbohydrazide.3. Cyclodeselenization: The hydrazide reacts with isoselenocyanato esters under mild conditions (THF, TEA, 25°C) to form selenosemicarbazide intermediates, which cyclize to 2-amino-1,2,5-oxadiazoles upon oxidation [5].- Route B (Nitrile Oxide Pathway):- The amidoxime (from nitrile and NH₂OH) is oxidized (NaOCl) to a nitrile oxide, which undergoes [3+2] cycloaddition with activated nitriles [6].
Table 2: Oxadiazole Ring Formation Strategies
Method | Reagents | Temperature | Yield | Advantage |
---|---|---|---|---|
Hydrazide-T3P cyclization | Acylhydrazide + isocyanate, T3P | 80°C | 90% | Low epimerization, water-soluble [5] |
Iodine-mediated oxidation | Semicarbazone, I₂, K₂CO₃ | 100°C | 85% | Broad substrate scope |
Regioselective bromination at the 7-position employs electrophilic bromine sources (e.g., NBS or Br₂) in DMF or acetic acid at 0–25°C. Key considerations:
Palladium catalysis enhances cross-coupling steps in precursor synthesis:
Table 3: Catalytic System Performance
Catalyst | Reaction Type | Yield Increase | Selectivity Gain |
---|---|---|---|
Pd₂(dba)₃/XPhos | C–N coupling | 25% | >98% para-bromination |
I₂/K₂CO₃ | Oxadiazole cyclization | 30% | N/A |
Ru(bpy)₃Cl₂ (blue LED) | Photocatalytic oxidation | 20% | Minimal byproducts |
Solid-Phase Synthesis:
Solution-Phase Synthesis:
Key Trade-off: Solid-phase excels for rapid analog screening, while solution-phase is optimal for gram-scale target compound synthesis.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: